molecular formula C10H13N3O4 B10911540 methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate

methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B10911540
M. Wt: 239.23 g/mol
InChI Key: USCBYUIGMGDTLI-UHFFFAOYSA-N
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Description

Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by three key substituents: a cyclopentyl group at position 1, a nitro (-NO₂) group at position 3, and a methyl ester (-COOCH₃) at position 5 of the pyrazole ring. The compound’s molecular formula is C₁₀H₁₃N₃O₄, with a molecular weight of 239.23 g/mol (calculated). Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and biological activity .

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

methyl 2-cyclopentyl-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C10H13N3O4/c1-17-10(14)8-6-9(13(15)16)11-12(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

USCBYUIGMGDTLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1C2CCCC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

a) Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl₂) in methanol is a classical approach. For example:

  • Procedure : 3-Nitro-1H-pyrazole-5-carboxylic acid (63.66 mmol) is stirred in MeOH with catalytic DMF at 0°C. SOCl₂ (165.52 mmol) is added dropwise, followed by heating at 70°C for 4 hours. The product is isolated via concentration and azeotropic distillation with MeOH.

  • Yield : Quantitative to 95%.

  • Advantages : High efficiency, minimal byproducts.

b) Sulfuric Acid-Catalyzed Esterification

Concentrated H₂SO₄ in refluxing methanol offers an alternative:

  • Procedure : 5-Nitro-1H-pyrazole-3-carboxylic acid (6.37 mmol) in MeOH with H₂SO₄ (2 mL) is stirred at 65°C overnight. Purification via silica gel chromatography (DCM eluent) yields the ester.

  • Yield : 93%.

  • Optimization : Excess methanol drives equilibrium toward ester formation.

N-Alkylation of Methyl 3-Nitro-1H-Pyrazole-5-Carboxylate

Introducing the cyclopentyl group at the pyrazole’s N1 position is critical. Two predominant strategies exist:

a) Alkylation with Cyclopentyl Halides

  • Reagents : Cyclopentyl bromide or iodide, cesium/potassium carbonate in DMF.

  • Procedure : Methyl 3-nitro-1H-pyrazole-5-carboxylate (10.9 mmol) is reacted with cyclopentyl bromide (14.2 mmol) and K₂CO₃ (21.9 mmol) in DMF at 20°C for 18 hours. Extraction with DCM and chromatography yields the product.

  • Yield : ~81%.

  • Challenges : Steric hindrance from the cyclopentyl group necessitates polar aprotic solvents (e.g., DMF) and strong bases (e.g., Cs₂CO₃).

b) Grignard Reagent-Based Alkylation

  • Reagents : Cyclopentylmagnesium bromide, THF.

  • Procedure : Deprotonation of methyl 3-nitro-1H-pyrazole-5-carboxylate with Mg-based reagents, followed by reaction with cyclopentyl Grignard.

  • Advantages : Higher selectivity for N1 alkylation.

Multi-Step Synthesis via Pyrazole Ring Formation

a) Cyclocondensation of Hydrazines with 1,3-Diketones

  • Precursors : Cyclopentyl hydrazine and β-ketoesters.

  • Procedure : Cyclopentyl hydrazine reacts with ethyl acetoacetate under acidic conditions to form the pyrazole core. Subsequent nitration (HNO₃/H₂SO₄) and esterification yield the target.

  • Yield : 60–75%.

b) Nitration of Preformed Pyrazole Esters

  • Procedure : Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate is nitrated using fuming HNO₃ at 0°C.

  • Optimization : Controlled temperature prevents over-nitration.

Critical Analysis of Methodologies

Comparative Efficiency

Method Yield Range Key Advantages Limitations
Thionyl Chloride Route74–100%High yield, scalableSOCl₂ handling requires caution
Sulfuric Acid Catalysis81–93%Mild conditions, low costLonger reaction times
N-Alkylation50–81%Direct functionalizationSteric hindrance challenges
Cyclocondensation60–75%Builds pyrazole with substituents in situMulti-step, lower overall yield

Purification Strategies

  • Chromatography : Silica gel with DCM/MeOH gradients.

  • Crystallization : Diethyl ether/hexane mixtures for final products.

Industrial-Scale Considerations

  • Cost Efficiency : Thionyl chloride and H₂SO₄ methods are preferred for bulk synthesis due to reagent affordability.

  • Safety : Exothermic nitration steps require stringent temperature control.

  • Green Chemistry : Recent advances explore ionic liquids and ultrasound-assisted reactions to reduce solvent use .

Chemical Reactions Analysis

Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate can undergo various reactions:

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Substitution reactions at the carboxylate position.

    Cyclization: Formation of fused heterocyclic systems.

Common reagents include reducing agents (e.g., hydrogenation catalysts), nucleophiles, and acid/base catalysts. The major products depend on the specific reaction conditions.

Scientific Research Applications

Pharmaceutical Development

Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate is recognized for its role as a scaffold in drug design. Its structure allows for the modification and synthesis of various derivatives that may exhibit enhanced biological properties. The compound's molecular formula is C10_{10}H12_{12}N4_{4}O2_{2}, with a molecular weight of approximately 240.23 g/mol.

Key Applications:

  • Enzyme Inhibition : Research indicates that pyrazole derivatives, including this compound, may act as enzyme inhibitors in pathways related to inflammation and cancer. The nitro group enhances reactivity and potential interactions with biological targets.
  • Antimicrobial Activity : Preliminary studies suggest that this compound could exhibit antimicrobial properties, making it a candidate for developing new antibiotics or anti-inflammatory agents.
  • Cancer Research : The compound has been explored for its potential effects on various cancer cell lines, indicating possible applications in oncology .

The biological activities of this compound are primarily attributed to its ability to modulate enzyme activity through interactions with active sites. In vitro studies have shown promising results regarding its efficacy in inhibiting specific enzymes involved in inflammatory responses and tumor progression.

Case Studies:

  • In Vitro Studies : Compounds structurally similar to this compound have demonstrated the ability to inhibit key enzymes involved in cancer metabolism and inflammation pathways.
  • Cell Line Testing : Evaluations on various tumor cell lines (e.g., MCF7, A549) have indicated that this compound may reduce cell viability, suggesting its potential as an anticancer agent .

Synthesis and Modification

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Common methods include:

  • Condensation Reactions : Utilizing hydrazines and appropriate carbonyl compounds under controlled conditions.
  • Continuous Flow Reactors : These can enhance efficiency and scalability in industrial settings.

Synthetic Pathways:

StepReaction TypeDescription
1Hydrazone FormationReaction of cyclopentanone with hydrazine derivatives.
2Nitro Group IntroductionNitration of the pyrazole ring at the 3-position.
3EsterificationConversion to the methyl ester form via carboxylic acid activation.

Mechanism of Action

The exact mechanism by which methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate exerts its effects depends on its specific biological targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

Target Compound:

  • Positions : 1-cyclopentyl, 3-nitro, 5-methyl ester.

Analog 1: Ethyl 5-(4-Nitrophenyl)-1H-Pyrazole-3-Carboxylate

  • Positions : 5-(4-nitrophenyl), 3-ethyl ester.
  • Key Differences : The nitro group is on a phenyl ring at position 5 rather than directly on the pyrazole. This introduces conjugation effects between the aromatic systems, altering electronic properties and solubility.
  • Molecular Formula : C₁₂H₁₁N₃O₄; MW : 277.24 g/mol.

Analog 2: Ethyl 5-Cyclopentyl-1-Methyl-1H-Pyrazole-3-Carboxylate

  • Positions : 5-cyclopentyl, 1-methyl, 3-ethyl ester.
  • Key Differences : Cyclopentyl is at position 5 instead of 1, and the nitro group is absent. The ethyl ester may confer higher lipophilicity than the methyl ester.
  • Molecular Formula : C₁₂H₁₈N₂O₂; MW : 222.28 g/mol.

Analog 3: 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylic Acid

  • Positions : 1-methyl, 3-trifluoromethyl, 5-carboxylic acid.
  • Key Differences: The trifluoromethyl (-CF₃) group at position 3 is less polar than -NO₂ but similarly electron-withdrawing. The carboxylic acid group increases hydrophilicity compared to esters.
  • Molecular Formula : C₆H₅F₃N₂O₂; MW : 194.11 g/mol.

Functional Group and Ester Comparison

Compound Ester Group Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number
Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate Methyl 1-cyclopentyl, 3-nitro C₁₀H₁₃N₃O₄ 239.23* Not available
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Ethyl 5-(4-nitrophenyl) C₁₂H₁₁N₃O₄ 277.24 854700-38-2
Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate Ethyl 5-cyclopentyl, 1-methyl C₁₂H₁₈N₂O₂ 222.28 1560897-92-8
1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide N/A 4-nitro, 3-propyl, 5-carboxamide C₈H₁₂N₄O₃ 212.21 139756-01-7

Key Observations

Nitro Group Position : Nitro at position 3 (target compound) vs. position 4 (e.g., 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide ) affects electronic distribution and reactivity. Nitro at position 3 may enhance intramolecular interactions with the ester group.

Ester vs. Carboxylic Acid : Methyl/ethyl esters (target and analogs ) are more lipophilic than carboxylic acids (e.g., ), influencing bioavailability and metabolic stability.

Cyclopentyl vs.

Biological Activity

Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate is a significant compound within the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and comparative analysis with related compounds, supported by research findings and case studies.

Chemical Structure and Properties

Molecular Formula : C10H12N4O3
Molecular Weight : 240.23 g/mol
Structural Features :

  • Cyclopentyl Group : Enhances steric and electronic properties.
  • Nitro Group : Positioned at the 3-position of the pyrazole ring, contributing to biological reactivity.
  • Methyl Ester Functional Group : Influences solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group may facilitate redox reactions, while the pyrazole ring can engage in hydrogen bonding with active sites on enzymes or proteins. This interaction can modulate enzyme activity, potentially leading to anti-inflammatory and antimicrobial effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that pyrazole derivatives can inhibit the growth of various pathogens. This compound has demonstrated potential against bacteria and fungi, with specific attention to its efficacy against resistant strains.

Anti-inflammatory Effects

The compound has been evaluated for its ability to modulate inflammatory pathways. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, a comparative study showed significant inhibition of cell proliferation in carcinoma cell lines, with IC50 values comparable to established chemotherapeutic agents like Cisplatin.

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various pyrazole derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .
  • Anti-inflammatory Research : In vitro experiments demonstrated that this compound could significantly lower levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for its anti-inflammatory effects .
  • Cytotoxicity Assessment : Derivatives were tested against several cancer cell lines (e.g., MCF7, HeLa), revealing IC50 values ranging from 0.13 µM to 0.34 µM, indicating strong antiproliferative effects .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundNitro group at 3-position; cyclopentyl groupAntimicrobial, anti-inflammatory, anticancer
Ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylateEthyl ester instead of methylSimilar biological activity potential
Methyl 5-nitro-1H-pyrazole-3-carboxylateDifferent position of nitro groupKnown for enzyme inhibition
3-Methyl-1H-pyrazole-5-carboxylic acidLacks cyclopentyl groupUsed as a D-amino acid oxidase inhibitor

This comparative analysis illustrates how the unique structural features of this compound contribute to its distinct biological activities.

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